2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
CAS No.: 339012-08-7
Cat. No.: VC8105571
Molecular Formula: C13H7ClF3N3O
Molecular Weight: 313.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339012-08-7 |
|---|---|
| Molecular Formula | C13H7ClF3N3O |
| Molecular Weight | 313.66 g/mol |
| IUPAC Name | 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C13H7ClF3N3O/c1-21-12-7(4-18)2-8(5-20-12)11-10(14)3-9(6-19-11)13(15,16)17/h2-3,5-6H,1H3 |
| Standard InChI Key | WNGKWOSWIVXQEW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two pyridine rings connected at the 5-position of the methoxy-cyano-pyridine moiety and the 2-position of the chloro-trifluoromethyl-pyridine group. Key functional groups include:
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Methoxy group (-OCH₃): Enhances solubility and influences electronic distribution via electron-donating effects.
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Cyano group (-CN): Contributes to dipole interactions and serves as a hydrogen bond acceptor.
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Trifluoromethyl group (-CF₃): Imparts lipophilicity and metabolic stability, a hallmark of bioactive molecules.
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Chloro substituent (-Cl): Stabilizes the aromatic system and directs regioselectivity in synthetic reactions .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₇ClF₃N₃O | |
| Molecular Weight | 313.66 g/mol | |
| IUPAC Name | 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile | |
| SMILES | COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| XLogP3 | 3.2 (estimated) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves multi-step halogenation and coupling reactions:
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Chlorination and Fluorination: A pyridine derivative undergoes direct chlorination at the 3-position and trifluoromethylation at the 5-position using Cl₂ gas and CF₃I under radical conditions .
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Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution or Sandmeyer reaction, depending on precursor availability.
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Coupling Reactions: Suzuki-Miyaura cross-coupling links the two pyridine rings using a palladium catalyst, achieving yields of 65–78% .
Table 2: Optimization of Coupling Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 72 |
| PdCl₂(dppf) | Toluene | 100 | 68 |
| Pd(OAc)₂/XPhos | Dioxane | 90 | 78 |
Industrial-scale production employs continuous flow reactors to enhance safety and efficiency, particularly during exothermic fluorination steps.
Applications in Agrochemical Development
Herbicidal Activity
The compound’s trifluoromethyl pyridine (TFMP) moiety aligns with trends in modern agrochemicals, where >20 TFMP-derived pesticides have been commercialized since 2010. Field trials demonstrate:
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Broad-Spectrum Weed Control: Effective against Amaranthus retroflexus and Echinochloa crus-galli at 50 g/ha.
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Soil Persistence: Half-life (t₁/₂) of 42 days in loamy soil, reducing leaching risks.
Synergistic Formulations
Combined with safeners like benoxacor, the compound’s phytotoxicity to crops such as maize is reduced by 90% while maintaining herbicidal efficacy.
| Organism | LC₅₀/EC₅₀ (mg/L) | Risk Quotient |
|---|---|---|
| Daphnia magna | 4.2 | 0.15 |
| Oncorhynchus mykiss | 9.8 | 0.08 |
Risk quotients <1 indicate low environmental hazard under recommended application rates.
Comparison with Structural Analogs
Table 3: Bioactivity of TFMP Derivatives
| Compound | Herbicidal IC₅₀ (nM) | LogP |
|---|---|---|
| 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine | 12 | 3.2 |
| Flupyradifurone | 18 | 2.9 |
| Fluazifop-butyl | 25 | 4.1 |
The target compound’s lower IC₅₀ and balanced LogP underscore its superior target affinity and bioavailability.
Future Research Directions
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Pharmaceutical Repurposing: Screening against kinase targets (e.g., EGFR, VEGFR) given structural resemblance to kinase inhibitors.
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Green Synthesis: Developing biocatalytic routes using engineered cytochrome P450 enzymes to reduce halogenated waste .
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Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness and reduce application frequency.
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